molecular formula C17H25ClN2O2 B13745078 (R)-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester CAS No. 32234-95-0

(R)-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester

Cat. No.: B13745078
CAS No.: 32234-95-0
M. Wt: 324.8 g/mol
InChI Key: SUGBVZMJIRBHEZ-CQSZACIVSA-N
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Description

[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a carbamate group attached to a chlorinated methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Substitution with Butyl Group: The piperidine ring is then alkylated with a butyl halide under basic conditions to introduce the butyl group.

    Carbamate Formation: The final step involves the reaction of the substituted piperidine with 2-chloro-6-methylphenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate can be compared with other similar compounds, such as:

    [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-4-methylphenyl)carbamate: Differing in the position of the methyl group on the aromatic ring.

    [(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-ethylphenyl)carbamate: Differing in the alkyl group attached to the aromatic ring.

Properties

CAS No.

32234-95-0

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate

InChI

InChI=1S/C17H25ClN2O2/c1-3-4-10-20-11-6-8-14(12-20)22-17(21)19-16-13(2)7-5-9-15(16)18/h5,7,9,14H,3-4,6,8,10-12H2,1-2H3,(H,19,21)/t14-/m1/s1

InChI Key

SUGBVZMJIRBHEZ-CQSZACIVSA-N

Isomeric SMILES

CCCCN1CCC[C@H](C1)OC(=O)NC2=C(C=CC=C2Cl)C

Canonical SMILES

CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C

Origin of Product

United States

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